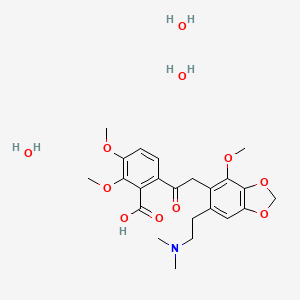
Narceine trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Narceine trihydrate is an opium alkaloid derived from the Papaver somniferum (opium poppy) plant. It is a bitter, crystalline compound known for its narcotic effects. Historically, it was used as a substitute for morphine due to its similar properties. The compound’s name is derived from the Greek word “nárkē,” meaning numbness, and the suffix “-ine,” which is commonly used for alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Narceine trihydrate can be synthesized from narcotine through a series of chemical reactions. The preparation involves the use of various reagents and conditions to achieve the desired crystalline form. One common method involves the use of Roser & Hope and Hope & Robinson’s techniques .
Industrial Production Methods: In industrial settings, this compound is typically obtained as clusters of silky, prismatic needles from water. The compound has a melting point of 176°C and is slightly soluble in water . Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Narceine trihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of narceine, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Narceine trihydrate has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a building block for synthesizing other complex molecules .
Biology:
- Studied for its effects on various biological systems.
- Investigated for its potential as an anti-malarial agent .
Medicine:
- Historically used as a mild hypnotic and to allay cough.
- Research into its potential use in cancer treatment due to its selective cytotoxicity and genotoxicity .
Industry:
- Utilized in the preparation of research chemicals.
- Employed in the synthesis of drugs like chloroquine .
Mecanismo De Acción
Narceine trihydrate exerts its effects through interactions with specific molecular targets and pathways. It has a weak morphine-like action, affecting the central nervous system. The compound’s mechanism involves binding to opioid receptors, leading to analgesic and narcotic effects . Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Narceine trihydrate is unique among opium alkaloids due to its specific chemical structure and properties. Similar compounds include:
Noscapine: Another opium alkaloid with anti-tumor activity.
Papaverine: Known for its vasodilatory effects.
Codeine: Commonly used as a pain reliever and cough suppressant.
Morphine: A potent analgesic with a high potential for addiction
Propiedades
Fórmula molecular |
C23H33NO11 |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid;trihydrate |
InChI |
InChI=1S/C23H27NO8.3H2O/c1-24(2)9-8-13-10-18-22(32-12-31-18)20(29-4)15(13)11-16(25)14-6-7-17(28-3)21(30-5)19(14)23(26)27;;;/h6-7,10H,8-9,11-12H2,1-5H3,(H,26,27);3*1H2 |
Clave InChI |
MYBNKRVFDPXQSN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


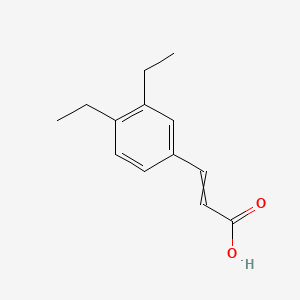
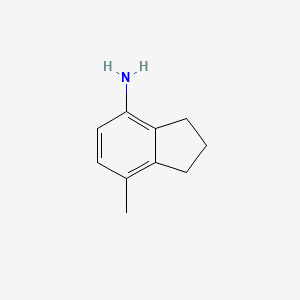

![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)
![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
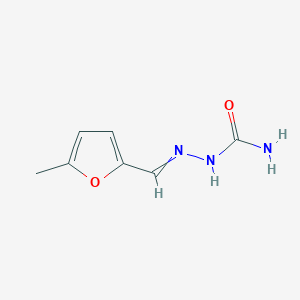

![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)
![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)

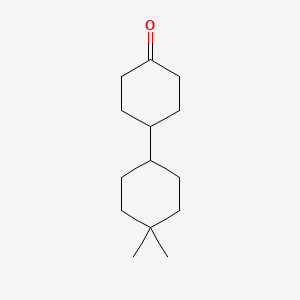
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)

